molecular formula C11H10BrN B6182699 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 2091397-20-3

5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B6182699
CAS No.: 2091397-20-3
M. Wt: 236.1
InChI Key:
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Description

5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1-methyl-2,3-dihydro-1H-indene, followed by the introduction of the nitrile group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The nitrile group can be introduced using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: The nitrile group can be reduced to an amine or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with reduced nitrile groups, such as amines.

Scientific Research Applications

5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the bromine and nitrile groups can enhance its binding affinity and specificity towards certain targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-methylene-2,3-dihydro-1H-indene: Similar structure but with a methylene group instead of a methyl group.

    2,3-dihydro-5-methyl-1H-indene: Lacks the bromine and nitrile groups, making it less reactive in certain reactions.

Uniqueness

5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the combination of its bromine, methyl, and nitrile groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of these functional groups allows for a wider range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2091397-20-3

Molecular Formula

C11H10BrN

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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